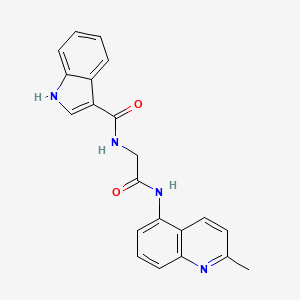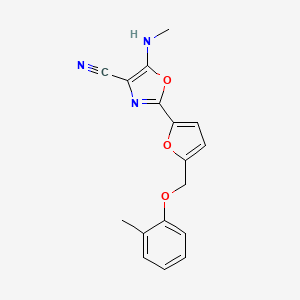![molecular formula C25H26N4O2 B3007075 2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 899404-58-1](/img/structure/B3007075.png)
2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as pyrido, pyrrolo, and pyrimidinone suggests potential interactions with biological macromolecules. The azepane moiety could impart additional conformational stability or reactivity.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, benzoic acid-catalyzed annulations of α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been used to access benzo[c]azepines and benzo[e]pyrrolo[1,2-a]azepines . This method, which involves decarboxylative annulations, could potentially be adapted for the synthesis of the compound . Additionally, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to yield pyrrolidinones and tetrahydroazepinones, indicating that metal-catalyzed reactions might be applicable for constructing the azepane ring .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography . These techniques could be employed to determine the conformation and stereochemistry of the azepine ring in the target molecule. The azepine ring is known to adopt a boat conformation, which could influence the overall molecular geometry and, consequently, the biological activity of the compound .
Chemical Reactions Analysis
Compounds with similar structural motifs have been shown to participate in a variety of chemical reactions. For example, pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones exhibit DNA cleaving activity, suggesting that the target compound might also interact with DNA or other nucleophiles . Furthermore, azidopyrido[1,2-a]pyrimidin-4-ones can undergo cycloaddition reactions to form triazole derivatives, indicating that the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone moiety might be reactive under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of multiple nitrogen-containing rings suggests potential for hydrogen bonding and polarity, which would affect solubility and reactivity. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry data, would provide insights into its functional groups and molecular framework .
Applications De Recherche Scientifique
Competitive Thermal Ene Reaction and Diels–Alder Reactions
Research has shown that thermal reactions of compounds structurally related to "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" can yield azepine, ene products, and/or pyran derivatives. The reaction outcome depends on the substituents, with electron-withdrawing or donating groups influencing the reaction towards hetero Diels–Alder reactions (Noguchi et al., 2007).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed, revealing a tetracyclic system that includes an azepane ring. This analysis aids in understanding the molecular geometry and potential reactivity of such compounds (Toze et al., 2015).
Fluorescent Pyrrolo[2,3-b]pyridines Synthesis
A study describes a method for synthesizing fluorescent pyrrolo[2,3-b]pyridines, including pyrido[2,3-b]azepines, in a one-pot process. These heterocycles are noted for their fluorescence and potential in various applications, demonstrating the utility of the core structure in creating functional molecules (Schramm et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to reduced tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Orientations Futures
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGUYMVGRSOHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)







![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)
![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)


![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)